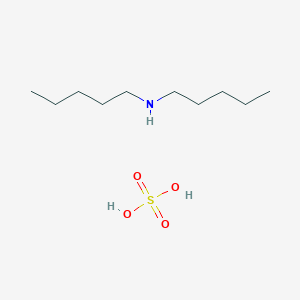
Sulfuric acid--N-pentylpentan-1-amine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfuric acid–N-pentylpentan-1-amine (1/1) is a chemical compound that combines sulfuric acid with N-pentylpentan-1-amine in a 1:1 molar ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid–N-pentylpentan-1-amine (1/1) typically involves the reaction of sulfuric acid with N-pentylpentan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
H2SO4+C5H11NH2→C5H11NH3+HSO4−
Industrial Production Methods
In an industrial setting, the production of sulfuric acid–N-pentylpentan-1-amine (1/1) involves the use of large-scale reactors where sulfuric acid and N-pentylpentan-1-amine are mixed in the appropriate stoichiometric ratio. The reaction is typically carried out at elevated temperatures to increase the reaction rate and yield. The product is then purified through various separation techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Sulfuric acid–N-pentylpentan-1-amine (1/1) can undergo several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines with lower oxidation states.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro compounds, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Sulfuric acid–N-pentylpentan-1-amine (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism by which sulfuric acid–N-pentylpentan-1-amine (1/1) exerts its effects involves the interaction of the amine group with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. The sulfuric acid component can act as a proton donor, facilitating various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Sulfuric acid–N-butylbutan-1-amine (1/1)
- Sulfuric acid–N-hexylhexan-1-amine (1/1)
- Sulfuric acid–N-propylpropan-1-amine (1/1)
Uniqueness
Sulfuric acid–N-pentylpentan-1-amine (1/1) is unique due to its specific chain length and the resulting chemical properties. The pentyl group provides a balance between hydrophobic and hydrophilic interactions, making it suitable for a variety of applications that require specific solubility and reactivity characteristics.
Propiedades
Número CAS |
5137-23-5 |
|---|---|
Fórmula molecular |
C10H25NO4S |
Peso molecular |
255.38 g/mol |
Nombre IUPAC |
N-pentylpentan-1-amine;sulfuric acid |
InChI |
InChI=1S/C10H23N.H2O4S/c1-3-5-7-9-11-10-8-6-4-2;1-5(2,3)4/h11H,3-10H2,1-2H3;(H2,1,2,3,4) |
Clave InChI |
UYOZJBDIXIOJFQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNCCCCC.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















